1-Butyl-3-(1-naphthoyl)indole

Catalog No.
S531472
CAS No.
208987-48-8
M.F
C23H21NO
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-(1-naphthoyl)indole

CAS Number

208987-48-8

Product Name

1-Butyl-3-(1-naphthoyl)indole

IUPAC Name

(1-butylindol-3-yl)-naphthalen-1-ylmethanone

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3

InChI Key

VCHHHSMPMLNVGS-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

solubility

In water, 1.4X10-2 mg/L at 25 °C (est)

Synonyms

(1-butyl-1H-indole-3-yl)-1-naphthalenyl methanone, JWH 073, JWH-073, JWH073, methanone, (1-butyl-1H-indol-3-yl)-1-naphthalenyl-

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

The exact mass of the compound 1-Butyl-3-(1-naphthoyl)indole is 327.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.4x10-2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Butyl-3-(1-naphthoyl)indole, also known as JWH-073, is a synthetic cannabinoid of the naphthoylindole family. It functions as a full agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors, with research indicating a binding affinity for the CB1 receptor that is approximately four to five times higher than its affinity for the CB2 receptor. This compound is a critical research tool for investigating structure-activity relationships within the endocannabinoid system, serving as a well-characterized reference compound in pharmacological and analytical studies.

Substituting 1-Butyl-3-(1-naphthoyl)indole (JWH-073) with its close structural analog, JWH-018 (the N-pentyl version), is invalid for reproducible research due to critical, structure-dependent differences in pharmacology and metabolism. The single methylene group difference in the N-alkyl chain significantly alters binding affinity at the CB2 receptor and modifies in vivo potency. Furthermore, both compounds are metabolized into multiple, distinct, pharmacologically active hydroxylated metabolites. The unique metabolite profile of JWH-073 necessitates its specific use in analytical, forensic, or toxicological applications where distinguishing it from JWH-018 is essential.

Differentiated CB2 Receptor Binding Affinity Compared to N-Pentyl Analog JWH-018

In comparative binding assays, 1-Butyl-3-(1-naphthoyl)indole (JWH-073) and its N-pentyl analog JWH-018 show nearly identical high affinity for the CB1 receptor. However, JWH-073 displays a significantly lower affinity for the CB2 receptor (Ki = 38 ± 2.4 nM) compared to JWH-018 (Ki = 2.94 ± 2.65 nM). This results in a 13-fold difference in CB2 binding, establishing JWH-073 as a more selective CB1 agonist relative to JWH-018.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataCB1: 8.9 ± 1.8 nM; CB2: 38 ± 2.4 nM
Comparator Or BaselineJWH-018: CB1: 9.00 ± 5.00 nM; CB2: 2.94 ± 2.65 nM
Quantified Difference~13x lower affinity for CB2 receptor vs. JWH-018
ConditionsIn vitro competitive binding assays using cannabinoid receptor radioligand.

This selective affinity profile is critical for researchers needing to probe CB1-mediated pathways with minimized CB2 receptor interaction relative to the widely used JWH-018.

Process Criticality: Generates a Unique and Pharmacologically Active Metabolic Profile

Unlike compounds that are deactivated upon metabolism, Phase I metabolism of 1-Butyl-3-(1-naphthoyl)indole produces several distinct monohydroxylated metabolites that retain high nanomolar binding affinity and potent agonist activity at CB1 and CB2 receptors. This profile of active metabolites is structurally dependent on the N-butyl chain and is different from the profile generated by the N-pentyl analog, JWH-018.

Evidence DimensionMetabolite Bioactivity
Target Compound DataProduces multiple monohydroxylated metabolites that retain high affinity and agonist activity at CB1/CB2 receptors.
Comparator Or BaselineJWH-018 also produces active metabolites, but their specific structures and relative concentrations differ due to the different N-alkyl chain.
Quantified DifferenceQualitatively different metabolic fingerprint.
ConditionsIn vitro studies with human liver microsomes and in vivo animal models.

For analytical and forensic applications, this compound is an essential standard for identifying its specific use and for synthesizing its unique, biologically active metabolites for further toxicological assessment.

Demonstrates Lower In Vivo Potency than JWH-018, Enabling Finer Dose-Response Control

In vivo studies in mice consistently demonstrate a clear potency hierarchy among related cannabinoids: JWH-018 > JWH-073 > Δ9-THC. In behavioral assays such as drug discrimination, JWH-073 is approximately 4.5 times less potent than JWH-018, with ED₅₀ values of 0.058 mg/kg and 0.013 mg/kg, respectively. Other reports describe the overall potency of JWH-073 as being roughly 50% less than that of JWH-018.

Evidence DimensionIn Vivo Potency (Drug Discrimination ED₅₀)
Target Compound Data0.058 mg/kg
Comparator Or BaselineJWH-018: 0.013 mg/kg
Quantified Difference4.5-fold less potent than JWH-018 in this assay.
ConditionsDrug discrimination assay in rhesus monkeys, intravenous administration.

This lower potency provides a wider therapeutic window and allows for finer titration in dose-response experiments compared to the more potent JWH-018, which is crucial for avoiding ceiling effects in sensitive assays.

Analytical and Forensic Reference Standard

As a primary reference material for the unambiguous identification and quantification of JWH-073 and its unique, active metabolites in complex matrices. Its distinct metabolic profile makes it an essential control to differentiate from JWH-018 exposure in toxicological screening and forensic casework.

Structure-Activity Relationship (SAR) Studies

For investigating the influence of N-alkyl chain length on cannabinoid receptor binding and function. Its well-defined difference in CB2 affinity and in vivo potency compared to JWH-018 makes it the ideal candidate for systematically probing the steric and electronic requirements of the N-1 indole position.

Pharmacological Probe for CB1-Selective Pathways

In experiments designed to investigate CB1-mediated signaling with reduced concomitant CB2 activation. Its 13-fold lower affinity for CB2 receptors compared to JWH-018 allows for more targeted studies of central nervous system effects with less peripheral interference.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

327.162314293 g/mol

Monoisotopic Mass

327.162314293 g/mol

Heavy Atom Count

25

LogP

log Kow = 6.41 (est)

Odor

Odorless

Appearance

A solution in methanol

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BBX3BP2772

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cannabinoid Receptor Agonists

Mechanism of Action

/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria.
... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors.

Vapor Pressure

9.86X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

208987-48-8

Metabolism Metabolites

... The lack or low content of /JWH-018 and JWH-073/ in urine requires detailed identification of their metabolites, which are excreted with urine and are present in blood. Using gas and liquid chromatography-mass spectrometry, /investigators/ identified a series of metabolites in urine samples from humans and rats that were products of the following reactions: (a) mono- and dihydroxylation of the parent compounds with hydroxyl groups located at aromatic and aliphatic residues, (b) carboxylation, (c) N-dealkylation and (d) N-dealkylation and hydroxylation. The prevailing urinary metabolites in humans are monohydroxylated forms, while N-dealkylated and N-dealkyl monohydroxylated forms are found in rats. ...
... This study evaluates nine human recombinant uridine diphosphate-glucuronosyltransferase (UGT) isoforms and human liver and intestinal microsomes for their ability to glucuronidate hydroxylated metabolites of 1-naphthalenyl-1(1-pentyl-1H-indol-3-yl)-methanone (JWH-018) and (1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone (JWH-073), the two most common synthetic cannabinoids found in K2 products. Conjugates were identified and characterized using liquid chromatography/tandem mass spectrometry, whereas kinetic parameters were quantified using high-performance liquid chromatography-UV-visible methods. UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 were shown to be the major enzymes involved, showing relatively high affinity with K(m) ranging from 12 to 18 uM for some hydroxylated K2s. These UGTs also exhibited a high metabolic capacity for these compounds, which indicates that K2 metabolites may be rapidly glucuronidated and eliminated from the body. ...
... Two subjects that consumed JWH-018 primarily excreted glucuronidated conjugates of 5-(3-(1-naphthoyl)-1H-indol-1-yl)-pentanoic acid (>30 ng/mL) and (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalene-1-yl)-methanone (>50 ng/mL). Interestingly, oxidized metabolites of both JWH-018 and JWH-073 were detected in these specimens, suggesting either metabolic demethylation of JWH-018 to JWH-073 or a nonreported, previous JWH-073 exposure. Metabolic profiles generated from a subject who consumed a mixture of JWH-018 and JWH-073 were similar to profiles generated from subjects who presumably consumed JWH-018 exclusively. Oxidized metabolites of JWH-018 and JWH-073 were of the same pattern, but JWH-018 metabolites were excreted at lower concentrations.
... Results from four urine specimens collected after individuals reportedly self-administered either JWH-018 or a mixture of JWH-018 and JWH-073 showed the following: (1) all tested metabolites were excreted in high concentrations, (2) (omega)- and (omega-1)-hydroxyl metabolites were exclusively excreted as glucuronic acid conjugates, and (3) approximately 5%-80% of the (omega)-carboxyl metabolites was excreted as glucuronic acid conjugates. ...

Wikipedia

JWH-073

General Manufacturing Information

In the 1990s, J.W. Huffman et al. at Clemson University, USA created a large series of naphthoylindoles, naphthylmethylindoles, naphthoylpyrroles, naphthylmethylindenes and phenylacetylindoles (i.e. benzoylindoles) (known as aminoalkylindoles or JWH compounds - after the name of their inventor). Examples of naphthoylindoles include JWH-015, its n-pentyl homologue JWH-018, JWH-073 (an alkyl homologue of JWH-018), and JWH-398.
... JWH-018, JWH-073, and JWH-200 were prepared ... and evaluated to further advance understanding of drug-receptor interactions regarding the cannabinoid system. Developed and evaluated as research tools, no other known legitimate uses have been identified for these ... synthetic cannabinoids. Furthermore, these five synthetic cannabinoids (JWH-015, JWH-018, JWH-073, JWH-200 , CP-47,497 and cannabicyclohexanol) are not intended for human consumption.
Not intended for human consumption ... Identified, not quantified in related herbal products and plant food ... These substances are typically found in powder form or are dissolved in appropriate solvents, such as acetone, before being sprayed on the plant material contained in the herbal incense products. Based on law enforcement encounters, these five substances /(JWH-015, JWH-018, JWH-073, JWH-200, CP-47,497 and cannabicyclohexanol/ are typically found laced on plant material. The plant material is packaged in small pouches or packets, and is being sold over the Internet, in tobacco and smoke shops, drug paraphernalia shops, gas stations, and convenience stores as herbal incense products, giving customers of all ages direct access to these five substances.

Analytic Laboratory Methods

... Naphthoylindole (JWH-018, JWH-073 and JWH-081), benzoylindole (JWH-250) and hydroxycyclohexylphenol (CP 47,497) based cannabinoids can be detected in smoking mixtures in one measurement. In addition, quantitative analysis was performed for JWH-018, -073, and -250. Sample preparation is simple, consisting of homogenisation, ultrasonic-assisted solvent extraction, filtration, and dilution. Analysis is performed via LC-MS/MS in ESI+ (JWH compounds) and simultaneously ESI (CP 47,497) mode using internal standards. Results and Discussion: The method reported allows for convenient and reliable qualitative and quantitative analysis of synthetic cannabinoids from smoking mixtures. It was optimised and validated thoroughly, including tests for selectivity, influence of matrix, sample stability, linearity, precision and accuracy. ...
At the end of 2010, the U.S. Drug Enforcement Administration (DEA) used its emergency scheduling authority to temporarily control five chemicals, JWH-018, JWH-073, JWH-200, CP-47497, and cannabicyclohexanol (CP-47497 C8), often referred to as "Spice", K2, or "synthetic cannabinoids" because of their reported cannabis-like effects. ... /Investigators/ report the first analytical procedure for the simultaneous determination of these compounds in oral fluid specimens collected with the Quantisal device using solid-phase extraction and liquid chromatography with tandem mass spectrometry. The method was validated and applied to specimens taken from two individuals who had purchased the synthetic compounds while still legally available in the U.S. After a single session of smoking "Blueberry Posh", the peak concentration of JWH-018 detected was 35 ug/L 20 min after smoking; JWH-018 was still detectable 12 hr after a single intake. After a single session of smoking "Black Mamba", JWH-018 was detected with a peak concentration of 5 ug/L after 20 min. In this subject, the compound was not detectable after 12 hr.
A sensitive and specific method for the quantification of JWH-018, JWH-073, and JWH-250 and the qualitative identification of JWH-019 in whole blood was developed and validated. Samples fortified with JWH-018-d(9) and JWH-073-d(9) underwent liquid-liquid extraction and were analyzed by liquid chromatography-positive ion electrospray ionization-tandem mass spectrometry. Two transitions were monitored for all analytes except JWH-250, for which there was only one available transition. JWH-019 did not meet the stringent requirements for quantitative analysis, and thus this method is only appropriate for the qualitative identification of this compound in whole blood. The linear range was 0.1-20 ug/L for all quantitative analytes. The maximum average within and between-run imprecision was 7.9% and 10.2%, respectively, and all controls quantified within 8.2% of target concentrations. Process efficiency, a measurement that takes into effect extraction efficiency and matrix effect, was >/= 32.0% for all quantitative analytes; similar results were obtained for the deuterated internal standards. All analytes were stable at room, refrigerated, and frozen temperatures for at least 30 days. The method was used to quantify JWH-018 and JWH-073 in a blood specimen collected from a person known to have used an herbal incense blend containing these substances.
Here /investigators/ validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring urinary concentrations of JWH-018, JWH-073, and several potential metabolites of each. The analytical procedure has high capacity for sample throughput and does not require solid phase or liquid extraction. Evaluation of human urine specimens collected after the subjects reportedly administered JWH-018 or a mixture of JWH-018 and JWH-073 provides preliminary evidence of clinical utility. ...
... Analytical standards were used in this study to identify new primary metabolites as (omega-1)-hydroxyl derivatives of JWH-018 and JWH-073. The liquid chromatography tandem mass spectrometry (LC-MS/MS) procedure, coupled with an automated solid-phase extraction procedure incorporating deuterium-labeled internal standards, provides rapid resolution of the (omega)- and (omega-1) metabolites with adequate sensitivity, precision, and accuracy for trace analysis in human urine. ...

Dates

Last modified: 08-15-2023
1: Stout SM, Cimino NM. Exogenous cannabinoids as substrates, inhibitors, and inducers of human drug metabolizing enzymes: a systematic review. Drug Metab Rev. 2014 Feb;46(1):86-95. doi: 10.3109/03602532.2013.849268. Epub 2013 Oct 25. Review. PubMed PMID: 24160757.
2: Presley BC, Jansen-Varnum SA, Logan BK. Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Forensic Sci Rev. 2013 Mar;25(1-2):27-46. Review. PubMed PMID: 26226849.
3: Burillo-Putze G, Díaz BC, Pazos JL, Mas PM, Miró O, Puiguriguer J, Dargan P. [Emergent drugs (I): smart drugs]. An Sist Sanit Navar. 2011 May-Aug;34(2):263-74. Review. Spanish. PubMed PMID: 21904408.
4: Brents LK, Prather PL. The K2/Spice phenomenon: emergence, identification, legislation and metabolic characterization of synthetic cannabinoids in herbal incense products. Drug Metab Rev. 2014 Feb;46(1):72-85. doi: 10.3109/03602532.2013.839700. Epub 2013 Sep 24. Review. PubMed PMID: 24063277; PubMed Central PMCID: PMC4100246.
5: Papanti D, Schifano F, Botteon G, Bertossi F, Mannix J, Vidoni D, Impagnatiello M, Pascolo-Fabrici E, Bonavigo T. "Spiceophrenia": a systematic overview of "spice"-related psychopathological issues and a case report. Hum Psychopharmacol. 2013 Jul;28(4):379-89. doi: 10.1002/hup.2312. Review. PubMed PMID: 23881886.
6: Järbe TUC, Raghav JG. Tripping with Synthetic Cannabinoids ("Spice"): Anecdotal and Experimental Observations in Animals and Man. Curr Top Behav Neurosci. 2017;32:263-281. doi: 10.1007/7854_2016_16. Review. PubMed PMID: 27753006.

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